molecular formula C21H27N5O3S B14933761 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B14933761
M. Wt: 429.5 g/mol
InChI Key: OEANKIYPGWHUKX-UHFFFAOYSA-N
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Description

This compound features a pyridazin-3(2H)-one core substituted at position 6 with a thiomorpholine group and at position 2 with a 2-oxoethyl linker connected to a 4-(2-methoxyphenyl)piperazine moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting serotonin or dopamine receptors, given the prevalence of piperazine derivatives in psychopharmacology .

Properties

Molecular Formula

C21H27N5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-thiomorpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C21H27N5O3S/c1-29-18-5-3-2-4-17(18)23-8-10-25(11-9-23)21(28)16-26-20(27)7-6-19(22-26)24-12-14-30-15-13-24/h2-7H,8-16H2,1H3

InChI Key

OEANKIYPGWHUKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)N4CCSCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperazine Derivative: This step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.

    Attachment of the Pyridazinone Core: The intermediate is then reacted with a pyridazinone derivative in the presence of a suitable catalyst to form the desired compound.

    Incorporation of the Thiomorpholine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Formation of the Pyridazinone Core

Pyridazin-3(2H)-one derivatives are typically synthesized via cyclization of diamine precursors with ketones or carbonyl compounds. For example, a diamine (e.g., hydrazine derivative) could react with a ketone to form the six-membered ring .

Attachment of the Piperazinyl-Oxoethyl Side Chain

The 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl group may involve:

  • Condensation reactions between a piperazine derivative and a ketone (e.g., glyoxylic acid) to form the oxoethyl linker.

  • Coupling reactions (e.g., EDC-mediated coupling) to attach the side chain to the pyridazinone core.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Pyridazinone cyclizationHydrazine derivatives + ketone, acid/base catalyst (e.g., HCl, Et3N)Formation of the six-membered ring .
Thiomorpholine couplingThiomorpholine-4-ylamine, DMF, EDC coupling agent, RT to 80°CAttachment of the thiomorpholin-4-yl group at position 6 .
Piperazinyl side chainGlyoxylic acid, piperazine derivative, DCC, DMF/THF, refluxFormation of the oxoethyl linker and side chain attachment.

Structural and Functional Insights

The compound’s piperazine-thiomorpholine dual substituents suggest potential ligand-receptor interactions in biological systems. The oxoethyl group may act as a hydrogen bond donor , enhancing binding affinity.

Challenges and Considerations

  • Regioselectivity : Position 6 of the pyridazinone core requires precise activation for substituent attachment.

  • Stability : The thiomorpholine ring may undergo oxidation or degradation under harsh reaction conditions.

  • Purification : Multi-step syntheses necessitate rigorous chromatographic purification to isolate the final product.

References : Chemsrc (2024). 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one. EvitaChem (2025). Synthesis of 6-(2-chlorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one. Patent WO2005111018A1 (2005). Pyridazinone derivatives and their synthesis.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate physiological responses such as vasoconstriction and neurotransmitter release .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Feature Target Compound Fluorophenyl Analog (–3)
Pyridazinone substituent 6-(thiomorpholin-4-yl) 6-(morpholin-4-yl)
Piperazine substituent 4-(2-methoxyphenyl) 4-(4-fluorophenyl)
Molecular weight Not reported in evidence; estimated ~480–500 g/mol 477.53 g/mol (C₂₆H₂₈FN₅O₃)
Crystal system Not reported Triclinic, space group P1
Key intermolecular forces Hypothesized C–H···S interactions (due to thiomorpholine) C–H···O and C–H···π interactions observed

Structural and Conformational Analysis

  • Fluorophenyl analog: The morpholine ring adopts a chair conformation, while the piperazine ring is puckered. Dihedral angles between the pyridazinone core and phenyl groups are 28.03° (morpholine-phenyl) and 77.46° (fluorophenyl-pyridazinone), influencing molecular packing .
  • Target compound: The thiomorpholine’s sulfur atom likely increases bond length (C–S ≈ 1.81 Å vs. The 2-methoxy group may sterically hinder piperazine-phenyl rotation, reducing conformational flexibility compared to the fluorophenyl analog.

Pharmacological Implications

  • Fluorophenyl analog: Bioactivity data are unspecified, but piperazine-morpholine hybrids are known for CNS receptor modulation (e.g., 5-HT₁A antagonism) .
  • Target compound : The 2-methoxy group may enhance binding to serotonin receptors (e.g., 5-HT₂A) due to increased electron density, while thiomorpholine’s lipophilicity could improve blood-brain barrier penetration .

Biological Activity

The compound 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C22H24N4O3S . Its structure includes a pyridazine ring, a piperazine moiety, and a thiomorpholine group, which are known to contribute to its biological activities.

Research indicates that compounds with similar structures often interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Many piperazine derivatives modulate GPCR activity, influencing pathways involved in neurotransmission and cellular signaling .
  • Kinase Inhibition : The presence of the pyridazine ring suggests potential inhibition of kinase pathways, which are crucial in cancer progression and other diseases .
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating potential use as antibacterial agents .

Biological Activity Overview

Activity TypeDescriptionReference
AntibacterialExhibited activity against Gram-positive and Gram-negative bacteria. MIC values ranged from 20–70 µM.
AnticancerPotential inhibition of cancer cell proliferation through kinase pathways.
NeuropharmacologicalModulation of neurotransmitter systems via GPCR interactions.

Antibacterial Efficacy

A study evaluated the antibacterial activity of similar piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that modifications in structure can enhance antibacterial properties. For instance, compounds derived from thiomorpholine showed improved efficacy against resistant strains .

Anticancer Properties

In another investigation, derivatives of pyridazine were tested for their ability to inhibit tumor growth in vitro. The results demonstrated that compounds targeting Aurora kinases significantly reduced cell viability in cancer cell lines, highlighting the therapeutic potential of this class of compounds .

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